![molecular formula C14H14N2O2 B2560721 N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide CAS No. 2411220-45-4](/img/structure/B2560721.png)
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-544326 belongs to a class of compounds known as epoxide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic properties.
Wirkmechanismus
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide works by inhibiting the activity of the enzyme epoxide hydrolase, which is involved in the metabolism of arachidonic acid. Arachidonic acid is a precursor to a number of inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting epoxide hydrolase, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, reducing pain, and improving vascular function. In animal models, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to reduce the severity of arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has been shown to be effective in reducing inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. However, one limitation of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. One area of research could focus on the compound's potential therapeutic applications in humans, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on developing more potent and selective epoxide hydrolase inhibitors, which could have even greater therapeutic potential. Finally, research could also focus on understanding the molecular mechanisms underlying N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide's anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases.
Synthesemethoden
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can be synthesized using a number of different methods, including the reaction of 4-cyanobenzyl chloride with propargylamine to form N-(4-cyanobenzyl)-N-prop-2-ynylamine, which can then be reacted with epichlorohydrin to form N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. Other methods include the reaction of 4-cyanobenzylamine with propargyl bromide followed by epoxidation with m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies showing that N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-16(14(17)13-10-18-13)9-12-5-3-11(8-15)4-6-12/h2-6,13H,1,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCWCZXBFPKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)C#N)C(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

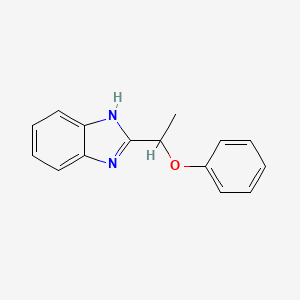

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one](/img/structure/B2560642.png)

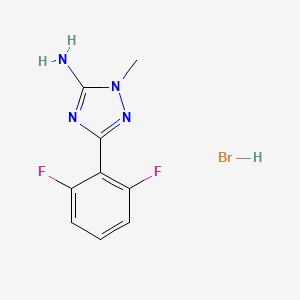
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
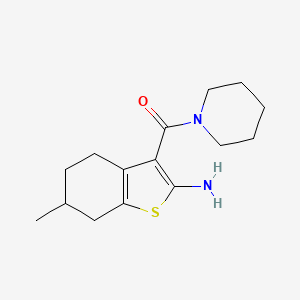
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![2,4-Imidazolidinedione, 5-[(7-chloro-1H-indol-3-yl)methyl]-](/img/structure/B2560655.png)
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)
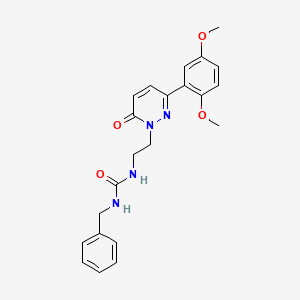
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)
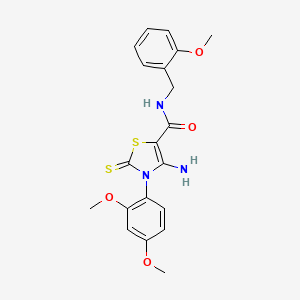
![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)